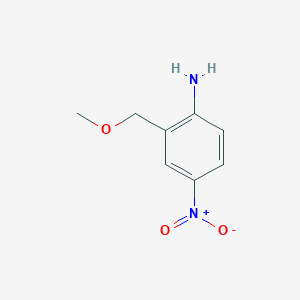

2-(Methoxymethyl)-4-nitroaniline

Descripción general

Descripción

2-(Methoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxymethyl group and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-nitroaniline typically involves the nitration of 2-(Methoxymethyl)aniline. The process begins with the protection of the amino group of aniline by converting it into a methoxymethyl group. This is achieved by reacting aniline with formaldehyde dimethyl acetal in the presence of an acid catalyst. The protected aniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methoxymethyl)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Potassium permanganate in an acidic medium.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 2-(Methoxymethyl)-4-nitrosoaniline.

Reduction: 2-(Methoxymethyl)-4-aminobenzene.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dye Production

One of the primary applications of 2-(Methoxymethyl)-4-nitroaniline is in the manufacture of azo dyes. These dyes are extensively used in textiles and paints due to their vibrant colors and stability. The compound serves as an intermediate in the synthesis of various azo dyes, which are crucial for coloring cotton fabrics and other materials .

Pharmaceuticals

The compound is also explored for its potential pharmaceutical applications. Research indicates that derivatives of nitroanilines can exhibit biological activities, including antimicrobial and anticancer properties. The structural similarities between this compound and other nitroanilines suggest potential avenues for drug development .

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound, particularly concerning its genotoxicity and potential health risks associated with exposure. In rodent models, the compound has been shown to induce contact hypersensitivity and myocardial necrosis, raising concerns about its safety in occupational settings where exposure may occur through handling dye products .

Case Study: Toxicity Evaluation

A significant study evaluated the subacute toxicity of this compound in rodents at varying concentrations. The findings indicated adverse effects on health, including histopathological changes that warrant further investigation into safe handling practices for workers in industries utilizing this compound .

Data Tables

| Application | Details |

|---|---|

| Dye Production | Intermediate for azo dyes used in textiles and paints. |

| Pharmaceuticals | Potential derivatives with antimicrobial properties. |

| Toxicological Studies | Induces hypersensitivity; evaluated for genotoxicity. |

Mecanismo De Acción

The mechanism of action of 2-(Methoxymethyl)-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.

2-Methyloxolane: A bio-based solvent used in green extraction processes.

Pyrrolone and Pyrrolidinone Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-(Methoxymethyl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxymethyl and nitro groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(Methoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3 and a CAS number of 97-52-9. It features a nitro group at the para position and a methoxymethyl group at the ortho position relative to the amino group on its benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a precursor for various therapeutic agents.

- Appearance : Deep yellow powder

- Melting Point : Approximately 141°C

- Solubility : Slightly soluble in water; soluble in organic solvents such as alcohol and acetone

Biological Activity Overview

Research indicates that this compound and its derivatives may exhibit significant biological activity, including:

- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess activity against specific bacterial strains.

- Antifungal Properties : Similar compounds have shown antifungal effects, indicating potential applications in treating fungal infections.

- Potential Toxicity : While exploring its biological activity, concerns regarding its toxicity and potential carcinogenic effects have also been raised.

Toxicological Studies

Studies on related compounds, particularly 2-methoxy-4-nitroaniline (MNA), provide insights into the biological effects of this compound:

- Carcinogenicity : MNA has been linked to increased incidence of hemangioma and hemangiosarcoma in laboratory animals, suggesting that structural analogs may also pose similar risks .

- Mutagenicity : MNA has demonstrated mutagenic properties in bacterial assays, particularly when metabolic activation enzymes are present. The presence of nitro groups significantly influences mutagenic activity .

- Organ Toxicity : Exposure to MNA resulted in increased liver weights and hemosiderin pigmentation in both male and female mice, indicating potential hepatotoxicity .

The mechanism by which this compound exerts its biological effects may involve interactions with specific biomolecules, including enzymes and receptors. The unique methoxymethyl substituent is believed to influence its reactivity and interaction profile compared to other similar compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methoxy-4-nitroaniline | Nitro group at para position | Widely used in dyeing processes |

| 4-Amino-2-methoxybenzaldehyde | Aldehyde group at para position | Used in organic synthesis as a building block |

| 3-Methoxy-4-nitroaniline | Nitro group at meta position | Different electrophilic substitution behavior |

The presence of both methoxymethyl and nitro groups distinguishes this compound from its analogs, enhancing solubility and modifying reactivity.

Propiedades

IUPAC Name |

2-(methoxymethyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXYZYSYGLNANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337906-35-1 | |

| Record name | 2-(methoxymethyl)-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.